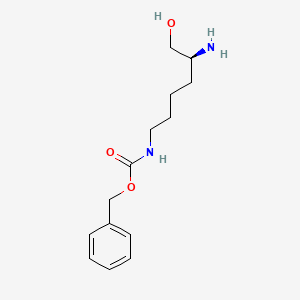

H-Lys(Z)-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

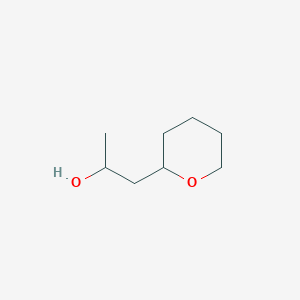

H-Lys(Z)-OH, also known as Nε-Z-L-lysine or N6-Carbobenzyloxy-L-lysine, is a compound commonly used as a reagent in the synthesis of peptides . Its linear formula is C6H5CH2OOCNH(CH2)4CH(NH2)COOH .

Synthesis Analysis

H-Lys(Z)-OH serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6-(((benzyloxy)carbonyl)amino)-2-bromohexanoate . It is used in the Fuchs-Farthing method to synthesize lysine NCA, which is a block copolymer .Molecular Structure Analysis

The molecular weight of H-Lys(Z)-OH is 280.32 g/mol . The SMILES string representation of the molecule is NC@@HOCc1ccccc1)C(O)=O .Chemical Reactions Analysis

H-Lys(Z)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of a tripeptide containing the amino acids lysine (Lys) and glycine . The tripeptide was synthesized by extending the peptide chain from the C-terminus .Physical And Chemical Properties Analysis

H-Lys(Z)-OH has a melting point of 259°C (dec.) . It is stored at a temperature of -20°C . The compound is not classified as a hazardous substance or mixture .Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics and Oligomerization

H-Lys(Z)-OL and its derivatives play a pivotal role in the protease-catalyzed oligomerization of monomers like l-lysine. The utilization of Nε-protected l-lys monomers, such as those with benzyloxycarbonyl (Z) groups, significantly influences the enzyme kinetics and binding constants, affecting the oligomerization process. The pH dependency of the oligomerization and the resultant product properties, such as dispersity and degree of polymerization, are key areas of research in this context (Qin et al., 2014).

Peptide Transport Inhibition

H-Lys(Z)-OL derivatives have been studied as effective inhibitors of mammalian peptide transporters like PEPT1. Compounds like Lys[Z(NO2)]-Pro have shown high binding affinity to PEPT1, impacting the uptake of various dipeptides into cells. The interaction dynamics of these compounds with PEPT1 and their potential to serve as competitive inhibitors have significant implications for understanding the physiological and pharmacological roles of PEPT1 (Knütter et al., 2001).

Protein Conjugation and Bio-Orthogonal Chemistry

The versatility of H-Lys(Z)-OL is evident in its use for protein conjugation. Derivatives like AmAzZLys, which are doubly functionalized with reactive groups, can be incorporated into proteins for specific bio-orthogonal chemistry applications. These derivatives facilitate efficient linkage to other molecules, such as polyethylene glycols or fluorescent probes, and can be used for photo-cross-linking with antigens, showcasing the potential of H-Lys(Z)-OL in creating multifunctional protein conjugates (Yamaguchi et al., 2016).

Biodegradable Polymeric Materials

H-Lys(Z)-OL is integral in the synthesis of biodegradable polymeric materials like poly(ester amide)s (PEAs), which have various biomedical applications. These materials, incorporating amino acids like L-lysine, exhibit desirable properties such as biodegradability and the presence of pendant amine groups. The tailoring of these functional groups and their potential in conjugation reactions highlight the significance of H-Lys(Z)-OL in developing advanced materials for biomedical and pharmacological applications (Deng et al., 2009).

Wirkmechanismus

Target of Action

H-Lys(Z)-OL, also known as Nε-Z-L-lysine or N6-Carbobenzyloxy-L-lysine , is a lysine derivative that is commonly used as a reagent in the synthesis of peptides . It serves as a reactant for the synthesis of various peptides such as boc-Glu(OBzl)-Lys(Z)-OH and tert-butyl-6-(((benzyloxy)carbonyl)amino)-2-bromohexanoate . Therefore, its primary targets are the peptide chains that it helps to form.

Mode of Action

The mode of action of H-Lys(Z)-OL involves the extension of the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine [N2,N6-(Cbz)2Lys] and N6-carbobenzyloxylysine (N6-CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method . This results in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Biochemical Pathways

The biochemical pathways affected by H-Lys(Z)-OL are those involved in peptide synthesis. By extending the peptide chain and forming peptide bonds, H-Lys(Z)-OL plays a crucial role in protein synthesis and function . The downstream effects of this include the formation of functional proteins that can perform various biological roles.

Pharmacokinetics

Information on the pharmacokinetics of H-Lys(Z)-OL is limited. It is known that the compound is used in solution phase peptide synthesis , suggesting that it may have good solubility

Result of Action

The result of the action of H-Lys(Z)-OL is the formation of peptide bonds and the extension of peptide chains . This leads to the synthesis of functional proteins, which are crucial for various biological processes. The molecular and cellular effects of this action are therefore wide-ranging, depending on the specific proteins that are synthesized.

Action Environment

The action of H-Lys(Z)-OL is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds. Additionally, the presence of other reactants and the temperature can also influence the efficiency of peptide synthesis

Eigenschaften

IUPAC Name |

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIWOXCDTQASKH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(Z)-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)

methanone](/img/structure/B2411835.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)